molecular formula C15H16N2O2 B2530137 7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one CAS No. 1416447-69-2

7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one

Cat. No.: B2530137
CAS No.: 1416447-69-2
M. Wt: 256.305
InChI Key: YVAUGJSJARZSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrrolo[1,2-a]pyrimidine core, which is known for its versatility in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the pyrrolo[1,2-a]pyrimidine scaffold with various functional groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes mentioned above for large-scale production. This would include the use of efficient catalysts, high-yielding reactions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[1,2-a]pyrimidine derivatives, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines .

Uniqueness

What sets 7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one apart is its unique benzyloxy methyl group, which can influence its biological activity and chemical reactivity. This structural feature may provide distinct advantages in drug design and synthesis, making it a valuable compound for further research and development .

Properties

IUPAC Name

7-(phenylmethoxymethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15-6-7-17-9-13(8-14(17)16-15)11-19-10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAUGJSJARZSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C=C2NC1=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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